6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile
Description
6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile is a spirocyclic compound characterized by a fused bicyclic structure with a benzyl-substituted nitrogen atom at position 6 and a nitrile group at position 6. The nitrile group at position 8 suggests enhanced reactivity for further functionalization, such as hydrolysis to carboxylic acids or reduction to amines, which aligns with trends observed in related spirocyclic compounds .
Properties
IUPAC Name |
6-benzyl-6-azaspiro[3.4]octane-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c16-9-14-11-17(12-15(14)7-4-8-15)10-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGUKHNMUMQBLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C#N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable benzylamine derivative with a spirocyclic ketone under specific conditions to form the desired spirocyclic amine. This intermediate is then subjected to a cyanation reaction to introduce the carbonitrile group . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile and its analogs:
Physicochemical Properties
- Solubility : The hydrochloride salt of the carboxylic acid derivative () has enhanced water solubility compared to the neutral nitrile or ester forms, making it preferable for formulation in biological assays .
- Stability : Tert-butyl-protected analogs (e.g., tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate, CAS: 129321-82-0) highlight the use of protective groups to improve stability during synthesis, a strategy applicable to nitrile derivatives .
Biological Activity
6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile (CAS Number: 1909306-45-1) is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure that includes both nitrogen and carbon atoms, which contributes to its distinctive chemical behavior. The molecular formula is with a molecular weight of approximately 226.32 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2 |
| Molecular Weight | 226.32 g/mol |
| CAS Number | 1909306-45-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Spirocyclic Intermediate : A benzylamine derivative reacts with a spirocyclic ketone.
- Cyanation Reaction : The intermediate undergoes cyanation to introduce the carbonitrile group.
This synthetic pathway allows for the generation of the compound with high purity and yield, making it suitable for further biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Its spirocyclic structure allows for unique binding interactions that can modulate enzymatic activities and receptor signaling pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting cholinesterase and lipoxygenase enzymes, which are involved in neurotransmission and inflammatory responses, respectively.
- Receptor Binding : It may also interact with various receptors, influencing signaling pathways critical for cellular processes.
Research Findings
Several studies have investigated the biological effects of this compound:
- Neuroprotective Effects : Research indicates that derivatives of this compound exhibit neuroprotective properties by enhancing acetylcholine levels through cholinesterase inhibition, potentially benefiting conditions like Alzheimer's disease.
- Anti-inflammatory Activity : Inhibition of lipoxygenase may lead to reduced production of inflammatory mediators, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Neuropharmacological Studies : A study demonstrated that this compound significantly improved cognitive function in animal models by modulating cholinergic signaling pathways.
- Anti-inflammatory Research : Another investigation reported that the compound reduced inflammation markers in models of acute inflammation, indicating its therapeutic potential in managing inflammatory disorders.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride | 1909306-45-X | Similar spirocyclic structure but different functional groups affecting reactivity |
| Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate | 2110507-78-X | Ester derivative with enhanced solubility |
| Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane | 2028341-92-X | Contains an oxo group altering reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
